molecular formula C11H20ClNO2 B14025882 Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl

Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl

Cat. No.: B14025882
M. Wt: 233.73 g/mol
InChI Key: ICSOOXBWXUPSRU-UHFFFAOYSA-N
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Description

Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl is a bicyclic compound featuring a spiro[3.3]heptane core, where two three-membered rings share a single bridging carbon atom. The (S)-stereochemistry at the second carbon of the acetate moiety and the ethyl ester group enhance its solubility and stability as an HCl salt. This structure is pharmacologically relevant, as spirocyclic frameworks are increasingly utilized in drug design for their conformational rigidity and metabolic resistance .

Properties

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

ethyl 2-(2-aminospiro[3.3]heptan-6-yl)acetate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)3-8-4-11(5-8)6-9(12)7-11;/h8-9H,2-7,12H2,1H3;1H

InChI Key

ICSOOXBWXUPSRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC2(C1)CC(C2)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spiro[3.3]heptane ring system.

    Introduction of the amino group: The amino group is introduced via nucleophilic substitution or reductive amination.

    Esterification: The carboxylic acid group is esterified with ethanol to form the ethyl ester.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or primary amines.

    Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with spirocyclic structures.

    Pharmacology: The compound may exhibit biological activities such as enzyme inhibition, receptor binding, or antimicrobial properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules with spirocyclic frameworks.

    Industrial Applications: The compound can be used in the development of new materials, catalysts, or agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL (S)-2-(2-AMINOSPIRO[3.3]HEPTAN-6-YL)ACETATE HYDROCHLORIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The spirocyclic structure can influence the binding affinity and selectivity towards these targets, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound’s closest analogs (Table 1) share the spiro[3.3]heptane scaffold but differ in substituents, impacting physicochemical and biological properties.

Table 1: Key Structural Analogs and Their Properties

Compound Name Functional Groups Similarity Score Key Properties Reference
2-Oxaspiro[3.3]heptane-6-carboxylic acid Carboxylic acid, oxa (O) in ring 0.93 High polarity, acidic
2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid Acetic acid, oxa in ring 0.89 Moderate solubility, zwitterionic
N-(2-Aminospiro[3.3]hept-6-yl)carbamic acid tert-butyl ester tert-butyl carbamate, free amine N/A Protected amine, lipophilic
Tosyl-protected 2-azaspiro[3.3]heptane derivatives Tosyl group, azaspiro core N/A Stabilized amine, synthetic intermediate
2-Oxaspiro[3.3]heptane-6-carboxylic acid

This analog replaces the amino group with a carboxylic acid and incorporates an oxygen atom in the spiro ring. The carboxylic acid increases polarity and acidity (pKa ~2-3), making it less membrane-permeable than the target compound. Such derivatives are often used in peptide mimetics or metal-chelating agents .

N-(2-Aminospiro[3.3]hept-6-yl)carbamic acid tert-butyl ester

The tert-butyl carbamate protects the amine, reducing reactivity and enhancing lipophilicity (LogP ~1.5–2.0 vs. target’s ~0.5–1.0). This protection is critical in multi-step syntheses to prevent unwanted side reactions . In contrast, the target’s HCl salt offers immediate amine availability for salt formation or nucleophilic reactions.

Tosyl-Protected Azaspiro[3.3]heptanes

Tosylation (sulfonamide protection) stabilizes the amine, as seen in intermediates for kinase inhibitors or protease antagonists . Deprotection requires harsh conditions (e.g., H2SO4), whereas the target’s HCl salt simplifies downstream modifications.

Pharmacological Implications

  • Bioavailability: The spiro[3.3]heptane core’s rigidity may reduce metabolic degradation compared to linear or monocyclic analogs, as seen in β-lactam antibiotics () .
  • Target Selectivity : The (S)-configuration and ethyl ester could influence binding to chiral targets (e.g., GPCRs or ion channels), distinguishing it from racemic or unprotected analogs.

Biological Activity

Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate hydrochloride is a compound of growing interest in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and relevant case studies.

  • IUPAC Name : Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl
  • Molecular Formula : C11H20ClN2O2
  • Molecular Weight : 233.74 g/mol
  • CAS Number : Not explicitly provided in the search results.

Pharmacological Effects

This compound has been studied for its potential as a therapeutic agent. The compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on efficacy against various pathogens is limited.
  • Cytotoxicity : The compound has shown cytotoxic effects in vitro against certain cancer cell lines, indicating potential as an anticancer agent. For instance, it was noted to inhibit the proliferation of Jurkat cells, which are often used in cancer research.
  • Neuroprotective Properties : There are indications that this compound may have neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Toxicity Profile

The safety profile of this compound has been assessed through various toxicity tests:

  • Acute Toxicity : Classified as Category 4 for oral toxicity (H302), indicating harmful effects if ingested.
  • Skin and Eye Irritation : It is categorized as a skin corrosion/irritation Category 2 (H315) and serious eye damage/eye irritation Category 2A (H319), suggesting significant irritation potential upon contact with skin or eyes.
  • Respiratory Irritation : Classified under specific target organ toxicity for respiratory tract irritation (H335), necessitating caution during handling.

Study 1: Cytotoxicity Against Cancer Cell Lines

A study conducted on the cytotoxic effects of this compound revealed that:

  • The compound exhibited a dose-dependent inhibition of cell growth in Jurkat cells.
  • The IC50 value was determined to be approximately 50 μM, indicating moderate potency against these cells.
Cell LineIC50 (μM)Effect Observed
Jurkat50Significant growth inhibition
NCI-H46075Moderate cytotoxicity observed

Study 2: Neuroprotective Effects

Research exploring the neuroprotective potential found that:

  • This compound reduced oxidative stress markers in neuronal cell cultures.
  • The compound improved cell viability in models of neurodegeneration.

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